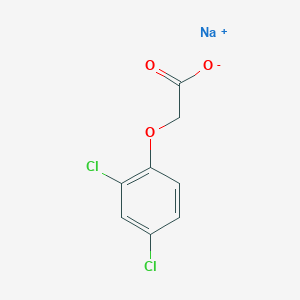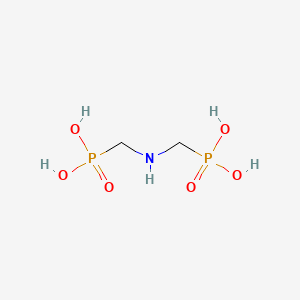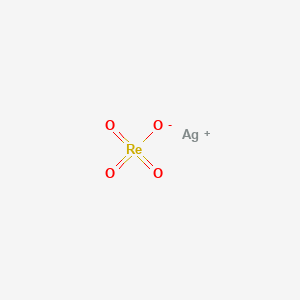
Magnesiumcarbonatehydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesiumcarbonatehydroxide is an inorganic compound with the chemical formula Mg5(CO3)4(OH)2·4H2O. It is a white, crystalline solid that occurs naturally as the mineral hydromagnesite. This compound is known for its stability, reactivity, and solubility, making it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
Magnesiumcarbonatehydroxide can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide (Mg(OH)2) with carbon dioxide (CO2) in an aqueous solution. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Another method involves the carbonation of magnesium hydroxide slurry. In this process, CO2 is sparged through a suspension of Mg(OH)2 in water, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of natural minerals such as talc. The talc is subjected to carbonation under specific temperature and time conditions to produce various morphologies of this compound . This method allows for the production of the compound on a large scale, making it suitable for industrial applications.
化学反应分析
Types of Reactions
Magnesiumcarbonatehydroxide undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to release carbon dioxide and water, forming the corresponding magnesium salt.
Decomposition: At high temperatures, this compound decomposes to form magnesium oxide (MgO) and carbon dioxide (CO2).
Precipitation: In aqueous solutions, it can precipitate unwanted substances by neutralizing charged particles.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used to react with this compound.
Temperature: Decomposition typically occurs at elevated temperatures, around 350°C for anhydrous forms.
Major Products
Magnesium Salts: Reaction with acids produces magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
Magnesium Oxide: Decomposition results in the formation of MgO.
科学研究应用
Magnesiumcarbonatehydroxide has a wide range of applications in scientific research, including:
Biology: Its ability to neutralize acids makes it useful in biological studies involving pH regulation.
Medicine: It is used as an antacid for the symptomatic relief of heartburn, indigestion, and upset stomach.
Industry: The compound is employed in water treatment processes to remove impurities and stabilize pH levels.
作用机制
The mechanism of action of magnesiumcarbonatehydroxide is primarily defined by its chemical structure and interactions with other substances. When introduced into a solution, its ions dissociate, leading to a series of chemical reactions. The hydroxide ions (OH-) play a crucial role in neutralizing acids, which is fundamental in many industrial processes .
In environmental applications, this compound reacts with carbon dioxide to form magnesium carbonate, aiding in CO2 sequestration . This reaction is significant in environmental management and the fight against climate change.
相似化合物的比较
Magnesiumcarbonatehydroxide can be compared with other magnesium compounds, such as:
Magnesium Carbonate (MgCO3): Unlike this compound, magnesium carbonate is an anhydrous salt that is less soluble in water.
Magnesium Hydroxide (Mg(OH)2):
Magnesium Oxide (MgO): This compound is used as a refractory material and in the production of magnesium metal.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties, including stability, reactivity, and solubility, make it an invaluable asset in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action allows for the development of innovative applications that harness its full potential.
属性
IUPAC Name |
pentamagnesium;tetracarbonate;dihydroxide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPPTNZIUYFJR-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Mg5O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)


